molecular formula C16H13ClN2O3S B12460205 2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B12460205
M. Wt: 348.8 g/mol
InChI Key: VRIWIJJLHKWAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-5-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzoic acid core and a formamido-methanethioyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The amino group is formylated using formic acid or a formylating agent.

    Thioamide Formation: The formylated product is then reacted with a thiol to form the thioamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-CHLORO-5-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Similar in structure but lacks the formamido-methanethioyl group.

    5-Amino-2-chlorobenzoic acid: Similar core structure but different functional groups.

    Tolfenamic acid: A related compound with anti-inflammatory properties.

Uniqueness

2-CHLORO-5-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

2-chloro-5-[(2-methylbenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O3S/c1-9-4-2-3-5-11(9)14(20)19-16(23)18-10-6-7-13(17)12(8-10)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)

InChI Key

VRIWIJJLHKWAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.